3-(Benzylsulfanyl)-5-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanyl-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQTJKHCGPUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282868 | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335053-03-6 | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335053-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzylsulfanyl 5 Bromopyridine
Precursor Synthesis and Halogenation Strategies
The foundational step in synthesizing 3-(benzylsulfanyl)-5-bromopyridine is the preparation of appropriately brominated pyridine (B92270) intermediates. This requires precise control over halogenation to ensure the bromine atoms are introduced at the desired positions on the pyridine ring.
Synthesis of Key Bromopyridine Intermediates (e.g., 3-Bromopyridine (B30812), 3,5-Dibromopyridine)
The direct bromination of pyridine to produce 3-bromopyridine and 3,5-dibromopyridine (B18299) can be a challenging reaction. acs.org Historically, methods involved heating pyridine dibromide or a mixture of pyridine hydrochloride and bromine in a sealed tube at high temperatures, which often resulted in low yields. acs.org A more convenient method involves the preparation of a perbromide of pyridine hydrobromide in glacial acetic acid, which is then transformed by heat into the respective bromopyridines. acs.org
Another approach for the synthesis of 3,5-dibromopyridine involves the reaction of 3,5-dibromopyridine with lithium diisopropylamide, followed by treatment with electrophiles to yield 4-substituted-3,5-dibromopyridines. sigmaaldrich.com Additionally, 3,5-dibromopyridine can be synthesized and used as a starting material for further functionalization, such as in Suzuki coupling reactions to prepare more complex pyridine derivatives. rsc.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine. clockss.org
| Intermediate | Synthetic Method | Key Features |
| 3-Bromopyridine | Heating pyridine hydrobromide perbromide in acetic acid. acs.org | A more convenient alternative to sealed-tube reactions. acs.org |
| 3,5-Dibromopyridine | Heating pyridine hydrobromide perbromide in acetic acid. acs.org | Produced alongside 3-bromopyridine. acs.org |
| 3,5-Dibromopyridine | Lithiation with lithium diisopropylamide followed by electrophilic quench. sigmaaldrich.com | Allows for further functionalization at the 4-position. sigmaaldrich.com |
| 3-Amino-5-bromopyridine | Microwave-assisted reaction of 3,5-dibromopyridine with aliphatic amines. clockss.org | Rapid, high-yield synthesis. clockss.org |
Regioselective Bromination Techniques for Pyridine Scaffolds
Achieving regioselectivity in the bromination of the pyridine ring is crucial. The electron-deficient nature of pyridine makes electrophilic aromatic substitution reactions, such as bromination, challenging and often requires harsh conditions. acs.org To overcome this, various strategies have been developed.
One approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net After the desired bromination, the N-oxide can be deoxygenated to yield the bromopyridine derivative. researchgate.net For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed to access 2-halo-substituted pyridines. acs.org
Another strategy employs directing groups to control the position of bromination. By introducing an electron-donating group, the nucleophilicity of specific carbons in the pyridine ring can be enhanced, directing the incoming electrophile. acs.org For example, a facile and sustainable electrochemical bromination protocol has been developed that uses directing groups to achieve meta-bromination of pyridines under mild conditions. acs.org The use of N-bromosuccinimide (NBS) has also been studied for the regioselective bromination of activated pyridines bearing hydroxyl, amino, or methoxy (B1213986) groups. thieme-connect.com
| Technique | Key Features | Example Application |
| Pyridine N-Oxide Activation | Activates the ring for electrophilic substitution, mainly at C2 and C4. researchgate.net | Synthesis of 2-halo-substituted pyridines. acs.org |
| Directing Groups | Controls regioselectivity by enhancing nucleophilicity at specific positions. acs.org | Meta-bromination of pyridines under mild electrochemical conditions. acs.org |
| N-Bromosuccinimide (NBS) | Used for regioselective bromination of activated pyridines. thieme-connect.com | Bromination of pyridines with OH, NH2, and OMe substituents. thieme-connect.com |
Introduction of the Benzylsulfanyl Moiety
Once the brominated pyridine precursor is obtained, the next step is the introduction of the benzylsulfanyl group (–SCH₂Ph). This is typically achieved through the formation of a carbon-sulfur (C-S) bond.
Carbon-Sulfur Bond Formation via Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a common method for forming C-S bonds. acsgcipr.org In this reaction, a nucleophile, in this case, the benzyl (B1604629) thiolate anion (PhCH₂S⁻), attacks the electron-deficient bromopyridine ring, displacing the bromide ion. The reactivity of pyridines towards nucleophilic substitution is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate negative charge. quimicaorganica.orgquora.com Substitution at the 3-position is slower as this stabilization is not possible. quimicaorganica.org The reaction is typically carried out in the presence of a base to generate the thiolate from benzyl thiol.
Transition-Metal-Catalyzed C-S Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for C-S bond formation, offering milder reaction conditions compared to traditional methods. nih.govresearchgate.net Palladium-catalyzed coupling of thiols with aryl halides is a prominent method for synthesizing thioethers. nih.gov These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium complex, followed by reaction with the thiolate and reductive elimination to yield the aryl thioether and regenerate the catalyst. Ligand-free catalytic systems are also being explored to create more sustainable and cost-effective processes. rsc.org
| Catalyst System | Substrates | Key Advantages |
| Palladium/Ligand | Aryl halides and thiols. nih.gov | Mild reaction conditions, broad substrate scope. nih.gov |
| Ligand-Free Palladium | (Hetero)aryl halides. rsc.org | Recyclability, cost-effectiveness. rsc.org |
Thioether Synthesis via Phosphonium (B103445) Salt Intermediates
An alternative approach for the synthesis of heteroaryl thioethers involves the use of phosphonium salts. nih.gov In this method, the pyridine is first converted into a heterocyclic phosphonium salt. This activated intermediate then readily reacts with a thiolate nucleophile to form the C-S bond. nih.gov This process has been shown to be highly regioselective, particularly for the 4-position of pyridines, and can be applied to complex molecules. nih.govacs.org A related method involves the direct coupling of thiols and aldehydes with triphenylphosphine (B44618) (Ph₃P) and triflic acid (TfOH) to generate thiophosphonium salts, which can then be converted to thioethers. nih.govchemrxiv.org
| Method | Key Features | Selectivity |
| Heterocyclic Phosphonium Salts | Two-step protocol involving phosphonium salt formation and nucleophilic attack. nih.gov | Highly regioselective, particularly for the 4-position of pyridines. nih.gov |
| Thiophosphonium Salt Formation | Direct coupling of thiols, aldehydes, Ph₃P, and TfOH. nih.govchemrxiv.org | Provides access to a diverse range of thioethers. nih.govchemrxiv.org |
Convergent and Stepwise Synthesis Approaches to this compound
The synthesis of this compound can be approached through either a stepwise (linear) sequence, where functional groups are introduced one after another, or a convergent strategy, where pre-functionalized fragments are combined in a later stage.
Sequential Functionalization at C-3 and C-5 Positions.
A common and direct route to this compound involves the sequential functionalization of the pyridine ring. This typically starts with a commercially available substituted pyridine, such as 3,5-dibromopyridine. One of the bromine atoms can be selectively substituted with the benzylsulfanyl group.
One plausible pathway begins with 3,5-dibromopyridine. A nucleophilic substitution reaction with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base can lead to the displacement of one of the bromine atoms. The choice of base and reaction conditions is crucial to favor monosubstitution over disubstitution.
Alternatively, a palladium-catalyzed cross-coupling reaction could be employed. For instance, 3,5-dibromopyridine could be reacted with a protected thiol equivalent or a thiolate salt under palladium catalysis to introduce the benzylsulfanyl moiety. Subsequent manipulation, if necessary, would yield the final product.
Another stepwise approach could involve starting with 3-bromopyridine and introducing the benzylsulfanyl group at the 5-position. However, direct functionalization at C-5 in the presence of a C-3 bromo substituent can be challenging and may require multi-step sequences involving protection and deprotection strategies. A more feasible stepwise route initiates with the introduction of the sulfur-containing moiety, followed by bromination at the 5-position.
A synthesis starting from 2-aminopyridine (B139424) has been reported for a related compound, 2-amino-5-bromo-3-iodopyridine, which involved bromination followed by iodination. ijssst.info A similar strategy could theoretically be adapted, starting with a suitable aminopyridine, followed by the introduction of the bromo and benzylsulfanyl groups in a stepwise manner.
One-Pot Synthetic Protocols.
One-pot syntheses offer an efficient alternative to traditional multi-step procedures by combining several reaction steps in a single reaction vessel, thereby saving time, resources, and reducing waste. While a specific one-pot synthesis for this compound is not prominently described, methodologies for polysubstituted pyridines can be adapted. core.ac.uknih.govfrontiersin.org
A hypothetical one-pot approach could involve the reaction of a suitable precursor, such as a 1,3-dicarbonyl compound, with an enamine and a sulfur-containing reagent in a cyclocondensation reaction. core.ac.uk The modification of the Bohlmann-Rahtz reaction, for example, allows for the synthesis of polysubstituted pyridines through a three-component heteroannulation. core.ac.uk By carefully selecting the starting materials, it might be possible to construct the 3-(benzylsulfanyl)-5-bromo-substituted pyridine ring in a single pot.
Another potential one-pot strategy could leverage a series of sequential additions of reagents to a starting pyridine derivative. For example, starting with 3,5-dibromopyridine, a one-pot procedure could involve a selective metal-halogen exchange at one position followed by quenching with a benzylthio electrophile.
| One-Pot Synthesis Approaches | Description | Potential Starting Materials | Key Transformations |
| Modified Bohlmann-Rahtz | Three-component cyclocondensation. core.ac.uk | 1,3-dicarbonyl compound, enamine, sulfur source | Michael addition, heterocyclization |
| Sequential Metal-Halogen Exchange | Selective functionalization of dihalopyridine. | 3,5-Dibromopyridine | Lithiation/Grignard formation, electrophilic quench |
Directed Functionalization Techniques for Pyridine Ring Activation
To overcome the inherent reactivity patterns of the pyridine ring, directed functionalization techniques are powerful tools. These methods utilize a directing group to activate a specific position for metalation and subsequent electrophilic substitution.
Directed Ortho-Metallation Strategies (e.g., Lithiation at C-4 of 3-bromopyridine)
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org In the context of synthesizing this compound, a DoM approach could be envisioned, although the directing group would need to be carefully chosen.
While the bromine atom in 3-bromopyridine itself is not a strong directing group for lithiation at an adjacent position, introducing a suitable directing group onto the pyridine ring can facilitate this transformation. For instance, if a directing group were placed at the 2- or 4-position of a pyridine ring already containing the bromo and benzylsulfanyl groups, further functionalization could be directed.
A more relevant application of this strategy involves the metalation of 3-bromopyridine itself. It has been shown that 3-bromopyridine can undergo directed ortho-metalation at the C-4 position. researchgate.net This involves the use of a strong base, often in the presence of a ligand like TMEDA, to deprotonate the position adjacent to the nitrogen and ortho to the bromine. The resulting organolithium or organomagnesium species can then react with an appropriate electrophile. While this specific example targets the C-4 position, the principle of directed metalation is a cornerstone of pyridine chemistry.
For the synthesis of the target molecule, a more indirect DoM strategy would likely be necessary. For example, one could start with a pyridine derivative bearing a strong directing group (e.g., an amide or methoxy group) that facilitates the introduction of the bromo and benzylsulfanyl substituents in a controlled manner.
| Directed Ortho-Metalation (DoM) | Directing Group (DMG) | Base | Position of Metalation | Electrophile |
| General Principle wikipedia.orgbaranlab.org | Amide, Methoxy, Tertiary Amine | n-BuLi, s-BuLi, LDA | Ortho to DMG | Various electrophiles |
| Example with 3-bromopyridine researchgate.net | Bromine (weakly directing) | TMPMgCl·LiCl | C-4 | Various electrophiles |
Functionalization via Pyridine N-Oxide Intermediates
The formation of a pyridine N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. cymitquimica.comscbt.comnih.gov The N-oxide group activates the C-2 and C-6 positions for nucleophilic attack and the C-4 position for electrophilic attack. Furthermore, the N-oxide can act as a directing group for ortho-lithiation.
Starting with 3-bromopyridine, oxidation to 3-bromopyridine N-oxide can be readily achieved. cymitquimica.comscbt.com This intermediate can then undergo various transformations. For instance, nucleophilic substitution with benzyl mercaptan could potentially occur, although this might require harsh conditions.
A more common strategy involves using the N-oxide to direct functionalization and then removing the oxygen atom in a subsequent step. For example, the N-oxide can facilitate nitration at the 4-position. The nitro group can then be converted to other functionalities. Alternatively, the N-oxide can be used to direct lithiation at the 2- or 4-position, followed by reaction with an electrophile.
Reactivity and Chemical Transformations of 3 Benzylsulfanyl 5 Bromopyridine
Cross-Coupling Reactions at the C-5 Bromine Position
The bromine atom on the pyridine (B92270) ring of 3-(benzylsulfanyl)-5-bromopyridine serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond in these transformations.
Palladium-Catalyzed Carbon-Carbon Cross-Couplings
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For this compound, the C-5 bromine atom is an excellent electrophilic partner for these couplings.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and other C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. orgsyn.orggoogle.com While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general reactivity of bromopyridines in such reactions is well-established. google.comnih.gov The reaction would involve the coupling of this compound with various aryl- or vinylboronic acids or their corresponding esters. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govbeilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table is based on general knowledge of Suzuki-Miyaura reactions on similar substrates, as specific data for this compound was not found.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Not available |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | Not available |
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. nih.govnih.gov This reaction is known for its tolerance of a wide variety of functional groups. nih.govnih.gov For this compound, a Stille coupling would enable the introduction of various organic moieties by reacting it with an appropriate organostannane, such as an aryltributylstannane or vinyltributylstannane. The reaction typically requires a palladium(0) catalyst and is often carried out in a non-polar solvent at elevated temperatures. nih.gov
Table 2: General Conditions for Stille Coupling of Aryl Bromides This table is based on general knowledge of Stille reactions, as specific data for this compound was not found.
| Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | Not available |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ | P(furyl)₃ | THF | 60 | Not available |
The Sonogashira coupling is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. google.comgoogle.com This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. researchgate.netnih.gov The coupling of this compound with various terminal alkynes would yield 3-(benzylsulfanyl)-5-alkynylpyridines. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net
Table 3: Typical Conditions for Sonogashira Coupling of Bromopyridines This table is based on general knowledge of Sonogashira reactions on similar substrates, as specific data for this compound was not found.
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Not available |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | Not available |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. researchgate.netsmolecule.com This reaction is particularly useful for forming carbon-carbon bonds involving sp³-hybridized carbon atoms. organic-chemistry.org The reaction of this compound with an organozinc reagent, such as an arylzinc chloride or an alkylzinc bromide, would provide the corresponding coupled product. The preparation of the organozinc reagent is a key step in this process.
Table 4: General Conditions for Negishi Cross-Coupling of Aryl Bromides This table is based on general knowledge of Negishi reactions, as specific data for this compound was not found.
| Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | Not available |
| Ethylzinc bromide | Pd₂(dba)₃ | SPhos | NMP/THF | 80 | Not available |
Carbon-Heteroatom Cross-Coupling Reactions
Beyond carbon-carbon bond formation, the bromine atom of this compound is also a suitable handle for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction of this compound with primary or secondary amines would lead to the corresponding 5-amino-3-(benzylsulfanyl)pyridine derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this transformation.
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines This table is based on general knowledge of Buchwald-Hartwig amination on similar substrates, as specific data for this compound was not found.
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Not available |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | Not available |
Other Transition-Metal-Catalyzed Coupling Reactions (e.g., Nickel, Copper)
Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions.
Nickel-Catalyzed Couplings: Nickel catalysts are increasingly used for forming carbon-carbon and carbon-heteroatom bonds, often providing complementary reactivity to palladium. nih.gov They are particularly effective in cross-electrophile coupling reactions. nih.gov Nickel catalysis can be applied to a wide range of substrates, including those with benzylic groups. nih.gov Visible-light-driven nickel-catalyzed reductive cross-couplings have also been developed for the synthesis of diarylmethanes from aryl bromides. rsc.org
Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for C-N and C-O bond formation. More contemporary copper-catalyzed methods offer milder reaction conditions. For instance, copper can catalyze the direct coupling of terminal alkynes with benzyl (B1604629) bromides. rsc.org Copper(I) has also been used to mediate the palladium-catalyzed cyanation of boronic acids with benzylthiocyanate, providing a cyanide-free method for nitrile synthesis. nih.gov Furthermore, copper catalysis is effective in the site-selective cross-coupling of N-H heterocycles with substrates bearing benzylic C-H bonds. nih.gov
Reductive Cross-Electrophile Coupling (CEC)
Reductive cross-electrophile coupling is a powerful strategy that joins two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant. nih.govepa.gov Nickel is a commonly employed catalyst for these transformations. nih.gov This method avoids the need for pre-formed organometallic reagents, which can be sensitive or difficult to prepare. princeton.edu Recent advancements include nickel-catalyzed electrochemical C(sp³)–C(sp²) cross-coupling reactions, which offer a redox-neutral approach. nih.gov
Functional Group Transformations of the Benzylsulfanyl Moiety
The benzylsulfanyl group in this compound offers another site for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the thioether bond.
Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives
The sulfide (B99878) in the benzylsulfanyl group can be selectively oxidized to either a sulfoxide or a sulfone. researchgate.netmdpi.com This transformation is significant as sulfoxides and sulfones are important functional groups in many biologically active molecules. mdpi.com
Selective Oxidation to Sulfoxides: Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone often requires careful control of reaction conditions. researchgate.net A variety of oxidizing agents can be used, with hydrogen peroxide being a common and environmentally benign choice. mdpi.comjsynthchem.com The reaction is often catalyzed by metal complexes, such as those of manganese or molybdenum. jsynthchem.comgoogle.com
Oxidation to Sulfones: Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. organic-chemistry.org Using a stoichiometric excess of the oxidizing agent, such as hydrogen peroxide, and often at a higher temperature, can drive the reaction to completion to form the sulfone. mdpi.comorganic-chemistry.org Catalysts like niobium carbide have been shown to be effective for this transformation. organic-chemistry.org
Table 2: General Conditions for Sulfide Oxidation
| Desired Product | Oxidant | Catalyst/Promoter | Solvent | General Conditions | Reference |
| Sulfoxide | H₂O₂ | Mn₂ZnO₄ Nanoparticles | Ethanol | Room Temperature | jsynthchem.com |
| Sulfone | H₂O₂ | Niobium Carbide | - | - | organic-chemistry.org |
| Sulfone | Urea-hydrogen peroxide | Phthalic anhydride | Ethyl acetate | Metal-free | organic-chemistry.org |
This table provides illustrative examples; specific conditions depend on the substrate.
Chemical Modifications and Cleavage of the Thioether Linkage
The thioether linkage in the benzylsulfanyl group can be cleaved under various conditions, which can be useful for deprotection or further functionalization. While specific methods for the cleavage of the thioether in this compound were not found in the search results, general methods for cleaving thioethers are well-established in organic chemistry. These can include reductive cleavage using dissolving metals or catalytic hydrogenation, or oxidative cleavage. The choice of method would depend on the compatibility with the other functional groups present in the molecule.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The bromine atom can be displaced by a variety of nucleophiles, such as amines and thiols, under appropriate reaction conditions. smolecule.com The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed. For instance, stronger nucleophiles and higher temperatures may be required to achieve efficient substitution. The general mechanism for SNAr reactions involves the initial addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). youtube.comnih.gov The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. youtube.com
In some instances, SNAr reactions on pyridine rings can proceed through a benzyne-like intermediate, known as a pyridyne. masterorganicchemistry.comresearchgate.net This mechanism is typically favored under strongly basic conditions. The formation of a pyridyne intermediate can lead to the formation of a mixture of regioisomers, as the incoming nucleophile can attack at different positions of the triple bond. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally less facile compared to benzene (B151609) derivatives due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring towards electrophilic attack. However, the benzylsulfanyl group is an ortho-, para-directing group and can activate the benzene ring towards electrophilic substitution. smolecule.com
While direct electrophilic substitution on the pyridine ring is challenging, it is not impossible. The outcome of such reactions is governed by the directing effects of the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the benzylsulfanyl group's effect on the pyridine ring is more complex. Theoretical analyses and experimental observations on substituted pyridines can help predict the regioselectivity of such reactions. mdpi.com For instance, computational models based on electrostatic potential maps can provide insights into the most likely sites for electrophilic attack. chemrxiv.org
Reactions via Organometallic Intermediates
The bromine atom in this compound provides a handle for the formation of various organometallic intermediates, which can then undergo a wide range of chemical transformations.
Grignard and Organozinc Reagent Formation and Reactivity
Grignard Reagents: The reaction of this compound with magnesium metal can lead to the formation of the corresponding Grignard reagent, 3-(benzylsulfanyl)-5-pyridylmagnesium bromide. sigmaaldrich.com Grignard reagents are highly reactive and serve as powerful nucleophiles in carbon-carbon bond-forming reactions. sigmaaldrich.com They can react with a variety of electrophiles, such as aldehydes, ketones, and esters. Recent studies have shown that purple light can promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, offering a transition-metal-free approach to the synthesis of substituted pyridines. organic-chemistry.org
Organozinc Reagents: Alternatively, this compound can be converted into an organozinc reagent. The direct insertion of activated zinc (Rieke® Zinc) into the carbon-bromine bond is a common method for preparing such reagents. sigmaaldrich.comsemanticscholar.org This method is advantageous as it tolerates a wide range of functional groups. sigmaaldrich.com The resulting organozinc reagent, 3-(benzylsulfanyl)-5-pyridylzinc bromide, is generally less reactive than its Grignard counterpart but exhibits excellent functional group tolerance. sigmaaldrich.com These reagents are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. sigmaaldrich.com The synthesis of 3-pyridylzinc bromide from 3-bromopyridine (B30812) has been shown to be significantly improved by the addition of lithium chloride. nih.gov
The reactivity of these organozinc reagents has been demonstrated in their coupling with various electrophiles, including aryl iodides and in copper-catalyzed reactions. nih.gov
| Reagent | Precursor | Method | Reactivity |
| 3-(Benzylsulfanyl)-5-pyridylmagnesium bromide | This compound | Reaction with magnesium metal | Highly reactive nucleophile, reacts with various electrophiles. |
| 3-(Benzylsulfanyl)-5-pyridylzinc bromide | This compound | Direct insertion of activated zinc | Less reactive than Grignard, good functional group tolerance, used in cross-coupling reactions. |
Late-Stage Functionalization via Metallation
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery for modifying complex molecules at a late step in the synthetic sequence. researchgate.netnih.gov This approach allows for the rapid generation of analogs without the need for de novo synthesis. researchgate.net For this compound, LSF can be achieved through metallation, which involves the direct deprotonation of a C-H bond by a strong base, followed by quenching with an electrophile.
The pyridine ring possesses C-H bonds that can be targeted for metallation. The regioselectivity of this process is influenced by the directing effects of the existing substituents and the choice of the metallating agent. While specific examples for this compound are not extensively documented in the provided search results, the principles of LSF suggest that directed metallation could be a viable strategy for introducing further functional groups onto the pyridine ring. mpg.dempg.de For instance, photoredox catalysis has emerged as a mild method for the late-stage benzylic C-H functionalization of various molecules, which could potentially be applied to the benzylsulfanyl moiety. researchgate.net
Advanced Synthetic Applications of 3 Benzylsulfanyl 5 Bromopyridine
Development of Complex Heterocyclic Scaffolds and Architectures
The structure of 3-(benzylsulfanyl)-5-bromopyridine is particularly amenable to the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. This scaffold is of significant interest due to the broad spectrum of pharmacological activities its derivatives exhibit. mdpi.comresearchgate.net The synthesis of these complex architectures often proceeds through intramolecular cyclization reactions.
The general strategy involves leveraging the reactivity of a precursor derived from a bromopyridine. For instance, the reaction of 2-chloropyridine-3-carbonitriles with sulfur nucleophiles can lead to the formation of a thione, which then serves as a key intermediate. researchgate.net Subsequent alkylation of the sulfur atom, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction), yields the fused thieno[2,3-b]pyridine (B153569) ring system. researchgate.netresearchgate.net Various catalysts and conditions can be employed for these transformations, including potassium carbonate in acetone (B3395972) or N,N-dimethylformamide (DMF), or sodium ethoxide in ethanol. researchgate.net
Researchers have successfully synthesized a variety of thieno[2,3-b]pyridines by reacting pyridine-2(1H)-thiones with compounds containing an activated methylene (B1212753) group adjacent to an electron-withdrawing group. researchgate.net This approach allows for the introduction of diverse substituents onto the newly formed thiophene (B33073) ring, leading to a library of complex heterocyclic molecules with potential applications in materials science and medicinal chemistry.
Synthesis of Pyridine-Bridged Compounds and Polyfunctionalized Pyridines
The dual reactivity of this compound allows for its use in creating highly substituted and polyfunctionalized pyridine (B92270) derivatives. The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, while the benzylsulfanyl group at the 3-position can also participate in or influence further transformations.
Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the brominated position. lmaleidykla.lt These reactions enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups, thereby generating complex pyridine-bridged systems. For example, coupling with boronic acids or organostannanes can produce biaryl or hetero-biaryl structures where the pyridine core is linked to another aromatic system. lmaleidykla.lt
Furthermore, the synthesis of thieno[2,3-b]pyridines from precursors is a prime example of creating polyfunctionalized pyridines. The resulting fused systems often bear multiple functional groups, such as amino, cyano, or ester groups, which are introduced during the synthetic sequence. mdpi.comnih.gov These functional groups can be further manipulated to create even more complex molecules. For instance, an amino group on the thieno[2,3-b]pyridine scaffold can be acylated or used as a nucleophile in subsequent reactions, leading to highly decorated pyridine architectures. mdpi.com
Precursor in the Synthesis of Bioactive Molecules and Drug Candidates
The thieno[2,3-b]pyridine core, readily accessible from precursors like this compound, is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, making them attractive targets for drug discovery programs.
Table 1: Bioactive Scaffolds Derived from Thieno[2,3-b]pyridine Precursors
| Bioactive Scaffold Derivative | Reported Pharmacological Activities | Reference(s) |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative (Anticancer) | mdpi.comnih.govnih.gov |
| General Thieno[2,3-b]pyridines | Antiviral, Anti-inflammatory, Antimicrobial, Antidiabetic, Antihypertensive | |
| Pyrazolo[3,4-b]pyridine Derivatives | Antimicrobial, Antiproliferative | nih.gov |
| Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines | Anticancer | nih.gov |
Research has extensively documented the potent anti-proliferative effects of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines against various cancer cell lines, including breast and colon cancer. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways. nih.gov
Beyond cancer, the thieno[2,3-b]pyridine framework has been incorporated into molecules with a wide range of therapeutic potential, including antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties. The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. For example, modifications at the C5 position of the thieno[2,3-b]pyridine ring have been shown to significantly impact the anti-proliferative potency of these molecules. mdpi.com The versatility of this precursor makes it a valuable starting point for the development of new drug candidates targeting a host of diseases.
Contributions to Novel Synthetic Methodologies and Reagent Development
The utility of this compound and related bromopyridines extends to the development and refinement of synthetic methodologies. The presence of both a bromine atom and a benzylsulfanyl group on the pyridine ring allows for the exploration of selective and tandem reactions.
A notable development is the use of the benzylsulfanyl group as a leaving group in palladium-catalyzed cross-coupling reactions. lmaleidykla.lt This modified approach, often requiring a copper(I) promoter, enables the formation of new carbon-carbon bonds under neutral conditions, expanding the toolkit for constructing complex aromatic systems. lmaleidykla.lt This debenzylative cross-coupling provides an alternative to traditional methods that rely on halides or triflates as leaving groups. organic-chemistry.org
Coordination Chemistry and Ligand Design Incorporating Pyridine Thioether Motifs
3-(Benzylsulfanyl)-5-bromopyridine as a Component in Ligand Synthesis
The structure of this compound offers two primary reactive sites for its incorporation into more complex ligand frameworks: the bromine atom on the pyridine (B92270) ring and the potential for modification at the benzylic position of the thioether.
The bromine atom at the 5-position of the pyridine ring is a key functional group that enables the use of this compound in various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. By employing these methods, the pyridine ring of this compound could be connected to other aromatic or acetylenic moieties, leading to the formation of multidentate ligands. For instance, coupling with a boronic acid derivative could introduce another coordinating group, transforming the initial molecule into a bidentate or tridentate ligand.
Furthermore, nucleophilic aromatic substitution of the bromide is another potential pathway for ligand synthesis. youtube.comyoutube.com While less common for bromides compared to chlorides or fluorides on pyridine rings, under specific conditions with strong nucleophiles, the bromine could be displaced to introduce another donor atom.
Another synthetic strategy involves the metalation of the pyridine ring. Deprotonation at a position ortho to the nitrogen, facilitated by a strong base, followed by reaction with an electrophile, could introduce an additional coordinating arm. However, the presence of the bromo and benzylsulfanyl substituents would influence the regioselectivity of such a reaction.
The benzylsulfanyl group itself can be a site for modification. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would alter the electronic properties of the pyridine ring, thereby influencing the coordination behavior of any ligand derived from it.
Preparation and Characterization of Metal Complexes Featuring Pyridine-Thioether Ligands
The synthesis of metal complexes with pyridine-thioether ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt (e.g., halides, perchlorates, triflates) and solvent is crucial and can influence the coordination geometry and nuclearity of the resulting complex.
Once synthesized, these complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Common Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the ligand's coordination environment. Changes in the chemical shifts of the pyridine and thioether protons upon coordination can indicate the binding mode of the ligand. |
| Infrared (IR) Spectroscopy | Reveals changes in the vibrational frequencies of the pyridine ring and the C-S bond upon coordination to the metal center. |
| UV-Visible Spectroscopy | Provides insights into the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |
| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |
| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its purity and stoichiometry. |
Role of Pyridine-Thioether Ligands in Catalysis and Organometallic Chemistry
Pyridine-thioether ligands have found significant applications in various areas of catalysis and organometallic chemistry. The combination of a "hard" nitrogen donor from the pyridine ring and a "soft" sulfur donor from the thioether allows these ligands to stabilize a wide range of metal centers in various oxidation states.
Catalytic Applications:
One of the most prominent applications of metal complexes featuring pyridine-thioether ligands is in palladium-catalyzed cross-coupling reactions . researchgate.netnih.govacs.orgnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine-thioether ligand can influence the catalytic activity by tuning the electronic and steric properties of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.
Ruthenium complexes with pyridine-thioether ligands have been investigated for their catalytic activity in transfer hydrogenation reactions . These reactions are important for the reduction of ketones and imines to alcohols and amines, respectively.
Furthermore, iron complexes with pyridine-substituted thiosemicarbazone ligands, which share the pyridine-sulfur donor motif, have been shown to act as catalysts for oxidation reactions using hydrogen peroxide.
Ligand Design Principles for Tunable Coordination Modes and Electronic Properties
The design of pyridine-thioether ligands allows for the fine-tuning of their coordination modes and the electronic properties of the resulting metal complexes. This tunability is crucial for optimizing their performance in specific catalytic applications.
Steric Effects: The steric bulk of the substituents on the pyridine ring or the thioether group can significantly influence the coordination geometry of the metal complex. Bulky substituents can favor specific coordination numbers and geometries, and can also create a specific chiral environment around the metal center, which is essential for asymmetric catalysis.
Electronic Effects: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the pyridine ring. Electron-donating groups increase the electron density on the nitrogen atom, making it a stronger sigma-donor. Conversely, electron-withdrawing groups decrease the electron density, which can enhance the pi-acceptor properties of the pyridine ring. These modifications directly impact the electronic environment of the metal center, influencing its reactivity and catalytic activity. acs.org
The flexibility of the thioether linkage also allows for different coordination modes. The ligand can act as a bidentate N,S-chelate, or it can bridge two metal centers. The specific coordination mode adopted depends on the ligand's structure, the nature of the metal ion, and the reaction conditions.
Computational and Theoretical Investigations of 3 Benzylsulfanyl 5 Bromopyridine
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are essential for predicting the molecular geometry and electronic properties of 3-(Benzylsulfanyl)-5-bromopyridine. These calculations can reveal key parameters that govern the molecule's reactivity.
The optimized molecular structure of this compound would likely show a non-planar arrangement, with the benzyl (B1604629) group exhibiting a degree of rotational freedom around the sulfur-carbon bond. The pyridine (B92270) and benzene (B151609) rings themselves are planar. Bond lengths and angles would be influenced by the electronic effects of the bromine atom, the nitrogen atom in the pyridine ring, and the sulfur atom of the sulfanyl (B85325) group.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy and distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized primarily on the electron-rich benzyl and sulfanyl portions, while the LUMO would be concentrated on the electron-deficient pyridine ring, particularly at the carbon atoms adjacent to the nitrogen and the bromine-substituted carbon.
The calculated electrostatic potential (ESP) map would further highlight the electron distribution, with negative potential (red/yellow) expected around the nitrogen atom and positive potential (blue/green) near the hydrogen atoms of the benzene ring and the pyridine ring.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | High | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | Non-zero | Suggests the molecule is polar. |
| Mulliken Atomic Charges | Negative on N, Positive on C-Br | Indicates sites for potential intermolecular interactions. |
Mechanistic Studies of Reaction Pathways and Transition States
While specific experimental reaction mechanisms involving this compound are not extensively documented, computational methods can be employed to model potential reaction pathways. For instance, the susceptibility of the carbon-bromine bond to cleavage in cross-coupling reactions, a common transformation for brominated pyridines, can be investigated.
Theoretical calculations can map the potential energy surface for such a reaction, identifying the transition state structures and their corresponding activation energies. This would provide insight into the feasibility and kinetics of the reaction. For example, in a Suzuki or Buchwald-Hartwig coupling, the oxidative addition of a palladium catalyst to the C-Br bond would be a critical step to model. The calculated energy barrier for this step would be a key determinant of the reaction's efficiency.
Prediction of Regioselectivity and Stereoselectivity in Transformations
Computational models are invaluable for predicting the regioselectivity of reactions involving this compound. For electrophilic aromatic substitution on the benzene ring, the directing effects of the benzylsulfanyl group can be quantified by calculating the relative energies of the ortho, meta, and para substituted intermediates.
Similarly, for nucleophilic aromatic substitution on the pyridine ring, the relative activation energies for attack at different positions can be calculated to predict the most likely site of reaction. The presence of the bromine atom and the benzylsulfanyl group will significantly influence the regiochemical outcome.
As this compound is achiral, stereoselectivity is not a factor in its direct reactions. However, if it were to be used as a precursor for the synthesis of a chiral molecule, computational methods could be used to predict the diastereoselectivity or enantioselectivity of such transformations, for example, by modeling the interaction with a chiral catalyst.
Molecular Modeling for Understanding Structural Influences on Reactivity and Ligand Binding
Molecular modeling techniques, such as molecular docking, are instrumental in evaluating the potential of this compound as a ligand for biological targets. These simulations can predict the binding affinity and orientation of the molecule within the active site of a protein.
The structural features of this compound, including the flexible benzyl group, the hydrogen bond accepting nitrogen atom, and the halogen atom capable of forming halogen bonds, are all important for potential protein-ligand interactions. Molecular dynamics simulations can further provide a dynamic picture of how the ligand interacts with the protein over time, taking into account the flexibility of both the ligand and the protein.
These computational approaches are powerful tools for generating hypotheses about the biological activity of novel compounds and for guiding the design of more potent and selective analogs.
Table 2: Key Structural Features for Ligand Binding
| Structural Feature | Potential Interaction |
| Pyridine Nitrogen | Hydrogen bond acceptor. |
| Benzene Ring | Pi-pi stacking, hydrophobic interactions. |
| Bromine Atom | Halogen bonding, hydrophobic interactions. |
| Sulfanyl Linker | Provides conformational flexibility. |
Conclusion and Future Research Directions
Summary of Current Advances in 3-(Benzylsulfanyl)-5-bromopyridine Chemistry
Research specifically focused on this compound is in its nascent stages, with current knowledge primarily derived from its synthesis and basic characterization. The compound is a pyridine (B92270) derivative distinguished by a bromine atom at the 5-position and a benzylsulfanyl (benzylthio) group at the 3-position. Its molecular formula is noted as C₁₂H₁₀BrNS. bldpharm.com
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where a suitable brominated pyridine precursor is reacted with benzyl (B1604629) thiol. smolecule.com This straightforward synthesis makes it an accessible building block for more complex molecular architectures.
Spectroscopic data have been used for its structural elucidation. In ¹H-NMR spectroscopy, the protons of the pyridine ring exhibit chemical shifts in the aromatic region, typically between 7.0 and 8.6 ppm, which is consistent with established ranges for brominated pyridine derivatives. smolecule.com The ¹³C-NMR spectrum shows aromatic carbon signals between 110-150 ppm, with the electronic influence of the nitrogen and bromine substituents creating distinct chemical shift patterns for the pyridine carbons. smolecule.com Infrared (IR) spectroscopy confirms the presence of its functional groups, with aromatic C-H stretching vibrations appearing in the 3000-3100 cm⁻¹ region and aromatic C-C stretching bands between 1600-1400 cm⁻¹. smolecule.com
While dedicated studies on its biological activity are not extensively documented, research on structurally similar compounds suggests potential applications. Derivatives of similar heterocyclic compounds have been investigated for antimicrobial and anticancer properties, often through the inhibition of specific enzymes. smolecule.com
Identification of Unexplored Reactivity and Synthetic Opportunities
The true potential of this compound lies in its unexploited reactivity, which offers numerous opportunities for synthetic innovation. The molecule possesses three key sites for chemical modification: the reactive carbon-bromine bond, the nucleophilic/coordinating sulfur atom, and the benzyl group.
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. smolecule.com There is significant potential to explore:
Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or alkyl groups. mdpi.com
Heck coupling with alkenes.
Sonogashira coupling with terminal alkynes.
Buchwald-Hartwig amination for the synthesis of aminopyridine derivatives.
sp-sp³ cross-coupling reactions, which have proven effective for benzyl bromides and could be adapted for this scaffold. bldpharm.com
The reactivity of the bromine atom can be influenced by the choice of catalyst and reaction conditions, allowing for selective transformations. The use of non-precious metal catalysts, such as nickel, is also a promising and more sustainable avenue for these cross-coupling reactions. rsc.orgmdpi.com
Modification of the Thioether Linkage: The benzylsulfanyl group offers further synthetic possibilities. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations would significantly alter the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand.
Pyridinium (B92312) Salt Formation: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium salts. Pyridinium salts are a class of compounds with diverse applications, including as antimicrobial agents and in materials science. mdpi.comgoogle.com The antimicrobial activity of such salts often depends on factors like molecular hydrophobicity and the nature of the substituent on the nitrogen atom. rsc.org
Potential for Development in Materials Science and Interdisciplinary Applications
The unique structure of this compound makes it a compelling candidate for the development of novel functional materials.
Ligands for Coordination Complexes: Pyridyl-thioethers are known to act as effective ligands for transition metals. The combination of the soft sulfur donor and the hard nitrogen donor in this compound could be used to create heteroleptic metal complexes. Such complexes, particularly with iron(II), have been shown to exhibit spin-crossover (SCO) behavior, a property that makes them suitable for applications in molecular switches, sensors, and memory devices. The bromine atom provides a site for further functionalization, allowing for the tuning of the ligand field and the SCO properties, or for incorporation into larger polymeric structures.
Redox-Responsive Polymers: The disulfide linkage is a key component in many redox-responsive materials, which can degrade in specific biological environments. While this compound contains a thioether, it serves as a precursor to materials that could incorporate disulfide bonds or other redox-active moieties. The pyridyl disulfide moiety, in particular, has been widely used to create hydrogels and nanogels for drug delivery applications. smolecule.com
Future Directions in Computational-Assisted Design and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to accelerate the exploration of this compound's chemistry.
Predicting Reactivity and Properties: DFT calculations can be employed to predict the molecule's electronic properties, such as the HOMO-LUMO energy gap, which provides insight into its kinetic stability and reactivity. Analysis of the molecular electrostatic potential and Fukui functions can identify the most probable sites for electrophilic and nucleophilic attack, guiding synthetic efforts. Such studies have been successfully used to understand the electronic properties and predict the reduction potentials of other substituted pyridine systems. rsc.org
Mechanistic Elucidation: Computational modeling can provide a deeper understanding of reaction mechanisms. For instance, the generally accepted mechanism for cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. smolecule.com DFT studies can model the transition states and intermediates for various coupling partners with this compound, helping to optimize reaction conditions and predict product outcomes. This is particularly valuable for understanding the sometimes counterintuitive reactivity observed in palladium-catalyzed reactions.
By combining targeted synthesis with predictive computational modeling, the full potential of this compound as a versatile chemical building block can be realized, paving the way for new discoveries in medicinal chemistry, materials science, and catalysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Benzylsulfanyl)-5-bromopyridine?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling using 5-bromopyridine derivatives and benzylsulfanyl precursors. For example, intermediate bromopyridines (e.g., 3-bromo-5-substituted pyridines) are functionalized with benzylsulfanyl groups via palladium-catalyzed cross-coupling reactions. Protecting groups (e.g., benzyloxy) may be employed to prevent unwanted side reactions during functionalization . Additional steps, such as 1,3-dipolar cycloaddition with nitrile oxides, can introduce heterocyclic moieties to the core structure .
Q. How is this compound characterized in coordination chemistry studies?
- Methodological Answer : X-ray crystallography is critical for determining the ligand geometry and coordination modes. For example, cobalt(II) complexes with benzylsulfanyl-quinoline ligands (structurally analogous) adopt a distorted octahedral geometry, confirmed by single-crystal X-ray diffraction (SCXRD) . Spectroscopic techniques (e.g., IR, NMR) are used to validate the presence of N,S-bidentate bonding .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be optimized for targeted applications?
- Methodological Answer : Regioselective substitution at the 5-bromo position can be achieved via base-catalyzed isomerization or directed metalation . For example, 3-bromopyridines undergo isomerization to 4-substituted derivatives under basic conditions, enabling selective amination or etherification . Computational modeling (DFT) can predict reactive sites, guiding experimental design for functionalization .
Q. What role does this compound play in medicinal chemistry, particularly in receptor antagonism?
- Methodological Answer : Benzylsulfanyl-pyridine derivatives are key motifs in LPA1 receptor antagonists (e.g., Ki16425), which inhibit cancer metastasis by blocking pro-osteoclastic cytokine production . Biological activity is assessed via cell proliferation assays and cytokine profiling (e.g., IL-6/IL-8 ELISA). Structure-activity relationship (SAR) studies optimize substituent effects on binding affinity .
Q. How does this compound perform as a ligand in transition-metal complexes?
- Methodological Answer : The compound’s N,S-donor sites enable stable coordination with metals like cobalt(II). In Co(II) complexes, the ligand adopts a trans-configuration , confirmed by SCXRD, with bond lengths (Co–N: 2.10–2.15 Å; Co–S: 2.38–2.42 Å) indicative of moderate ligand field strength . Magnetic susceptibility measurements and EPR spectroscopy further elucidate electronic properties .
Data Contradiction and Quality Control
Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions for this compound derivatives?
- Methodological Answer : Systematic reproducibility checks are essential. For example, variations in Sonogashira coupling yields may arise from catalyst purity or solvent effects. Cross-referencing with controlled studies (e.g., optimizing Pd/Cu ratios ) and reporting detailed reaction parameters (temperature, inert atmosphere) minimizes ambiguity. Data repositories (e.g., IUCrData ) provide crystallographic benchmarks for structural validation.
Q. What strategies resolve contradictions in biological activity data for benzylsulfanyl-pyridine analogs?
- Methodological Answer : Dose-response profiling and receptor subtype specificity assays (e.g., LPA1 vs. LPA2/LPA3 ) clarify conflicting results. Meta-analyses of published SAR data, combined with molecular docking simulations, identify critical substituents (e.g., electron-withdrawing groups at the 5-position) that enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
